

# In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Regorafenib-13C,d3**, an isotopically labeled form of Regorafenib. This document is intended to support research and development activities by providing key data, experimental context, and visual representations of its biological interactions.

## **Core Physicochemical Data**

**Regorafenib-13C,d3** is a stable, isotopically labeled analog of Regorafenib, a multi-kinase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Regorafenib in complex biological matrices.[1][2][3]



| Property          | Value                                                                                                                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 2126178-55-8[1][2][4]                                                                                                  |
| Molecular Formula | C <sub>20</sub> <sup>13</sup> CH <sub>12</sub> D <sub>3</sub> ClF <sub>4</sub> N <sub>4</sub> O <sub>3</sub> [1][2][4] |
| Molecular Weight  | 486.8 g/mol [2][4]                                                                                                     |
| Exact Mass        | 486.099060[1]                                                                                                          |
| Purity            | ≥99% deuterated forms (d1-d3)[2][4]                                                                                    |
| Formulation       | A solid[2][4]                                                                                                          |
| Solubility        | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 14 mg/mL[2]                                                                    |
| Storage           | -20°C[2]                                                                                                               |
| Stability         | ≥ 4 years[2]                                                                                                           |

# Experimental Protocols: Application in Quantitative Analysis

**Regorafenib-13C,d3** is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Regorafenib in biological samples through mass spectrometry-based assays.

General Workflow for Quantification of Regorafenib using LC-MS/MS:

The following outlines a typical experimental workflow for using **Regorafenib-13C,d3** as an internal standard.





Click to download full resolution via product page

Caption: A typical LC-MS/MS workflow for the quantification of Regorafenib.



#### Methodology Details:

- Sample Preparation: A known concentration of **Regorafenib-13C,d3** is spiked into the biological sample. This is followed by protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules. The sample is then centrifuged, and the supernatant containing the analyte and internal standard is collected.
- Liquid Chromatography (LC) Separation: The supernatant is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate Regorafenib and its labeled counterpart from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
- Mass Spectrometry (MS/MS) Detection: The eluent from the LC system is introduced into a
  mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The
  analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific
  precursor-to-product ion transitions for both Regorafenib and Regorafenib-13C,d3 are
  monitored. This highly selective detection method enhances the accuracy and sensitivity of
  the assay.
- Data Analysis: The peak areas of the analyte (Regorafenib) and the internal standard (Regorafenib-13C,d3) are integrated. The ratio of the peak area of Regorafenib to that of Regorafenib-13C,d3 is then used to calculate the concentration of Regorafenib in the original sample by referencing a standard calibration curve.

## Biological Context: Regorafenib's Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[5] [6][7] Its therapeutic effects are attributed to the inhibition of a wide range of kinases.[5][6]

Key Signaling Pathways Inhibited by Regorafenib:

The following diagram illustrates the primary signaling pathways affected by Regorafenib.





Click to download full resolution via product page

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.



Regorafenib exerts its anti-tumor effects through several mechanisms:

- Anti-angiogenesis: By inhibiting VEGFR 1-3, PDGFR-β, FGFR 1-2, and TIE2, Regorafenib blocks the formation of new blood vessels, which are essential for tumor growth and survival.
   [5][6][7]
- Anti-oncogenesis: It directly targets oncogenic kinases such as c-KIT, RET, RAF-1, and B-RAF, thereby inhibiting tumor cell proliferation and survival signaling pathways.[5][7]
- Modulation of the Tumor Microenvironment: Regorafenib also influences the tumor microenvironment, in part by inhibiting the colony-stimulating factor 1 receptor (CSF1R), which can modulate the immune response against the tumor.[7]

This multi-pronged approach allows Regorafenib to counteract tumor growth, progression, and mechanisms of resistance.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Regorafenib-13C-d3 | CAS#:2126178-55-8 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regorafenib-13C-d3 Cayman Chemical [bioscience.co.uk]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026279#physicochemical-properties-of-regorafenib-13c-d3]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com